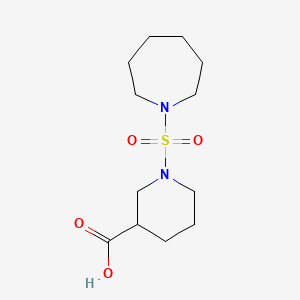

1-(Azepan-1-ylsulfonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13357163

Molecular Formula: C12H22N2O4S

Molecular Weight: 290.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O4S |

|---|---|

| Molecular Weight | 290.38 g/mol |

| IUPAC Name | 1-(azepan-1-ylsulfonyl)piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H22N2O4S/c15-12(16)11-6-5-9-14(10-11)19(17,18)13-7-3-1-2-4-8-13/h11H,1-10H2,(H,15,16) |

| Standard InChI Key | OFJSYDVFCQEHRQ-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |

| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(azepan-1-ylsulfonyl)piperidine-3-carboxylic acid, delineates its core structure:

-

A piperidine ring (6-membered amine heterocycle) substituted at position 3 with a carboxylic acid group.

-

An azepane ring (7-membered amine heterocycle) linked via a sulfonyl group () to the piperidine nitrogen.

This configuration is represented by the SMILES string C1CCCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O, which encodes the spatial arrangement of atoms and bonds.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.38 g/mol |

| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |

| Topological Polar Surface Area | 105 Ų |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, carboxylic O) |

The polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, while the sulfonyl group may enhance stability against enzymatic degradation.

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of its synthesis are scarce, analogous sulfonamide-linked heterocycles are typically synthesized via:

-

Sulfonylation: Reaction of piperidine-3-carboxylic acid derivatives with azepane-sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).

-

Protection-Deprotection Strategies: Temporary protection of the carboxylic acid group during sulfonylation to prevent side reactions.

-

Purification: Chromatographic methods (e.g., silica gel) or recrystallization to isolate the product.

Analytical Characterization

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): Predicted NMR signals include:

-

δ 1.4–1.8 ppm (m, CH₂ groups in azepane/piperidine).

-

δ 3.2–3.6 ppm (m, N-linked CH₂ adjacent to sulfonyl).

-

δ 12.1 ppm (s, carboxylic acid -OH).

-

-

Mass Spectrometry (MS): Expected molecular ion peak at m/z 290.38 ([M+H]⁺).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water gradient) would likely elute the compound at ~6–8 minutes, given its moderate polarity.

Future Research Directions

Priority Investigations

-

Bioactivity Screening: Assess antimicrobial, anticancer, and CNS activity in vitro.

-

Structure-Activity Relationship (SAR) Studies: Modify the azepane/piperidine rings or sulfonyl linker to optimize potency.

-

Pharmacokinetic Profiling: Evaluate absorption, distribution, metabolism, and excretion (ADME) in model organisms.

Synthetic Chemistry Opportunities

-

Develop scalable, one-pot synthesis routes to improve accessibility.

-

Explore enantioselective synthesis to isolate stereoisomers with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume